Physicochemical Property Differentiation: Predicted Drug-Likeness of 1428364-75-3 vs. NVR 3-778
Computational predictions from the Sildrug database indicate that 1428364-75-3 possesses a calculated topological polar surface area (TPSA) of 102.12 Ų and a consensus LogP (clogP) of 0.33, complying with Lipinski's Rule of Five (MW 386.44, HBD 1, HBA 9, RB 2) [1]. In contrast, NVR 3-778 (CAS 1445790-55-5) has a higher molecular weight (MW ~450-500 g/mol range) and greater lipophilicity, contributing to its reported low aqueous solubility and moderate in vivo activity [2]. The lower clogP and moderate TPSA of 1428364-75-3 suggest potentially improved solubility and oral bioavailability compared to NVR 3-778, although this prediction requires experimental validation.
| Evidence Dimension | Predicted ADME properties (Lipinski parameters) |
|---|---|
| Target Compound Data | MW 386.44, clogP 0.33, TPSA 102.12 Ų, HBD 1, HBA 9 |
| Comparator Or Baseline | NVR 3-778: MW ~450-500 (estimated), higher lipophilicity; reported low aqueous solubility |
| Quantified Difference | Lower clogP (0.33 vs. estimated >2) and moderate TPSA predict improved solubility |
| Conditions | In silico prediction (Sildrug database); no experimental solubility or permeability data available for 1428364-75-3 |
Why This Matters
For procurement decisions in drug discovery programs, predicted superior drug-likeness can prioritize this compound for further screening if solubility-limited efficacy was observed with earlier SBAs like NVR 3-778.
- [1] Sildrug Database. Property predictions for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. Bioorganic & Medicinal Chemistry, 2022. View Source
